Isoquinoline-1-carboximidamide
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Overview
Description
Isoquinoline-1-carboximidamide is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-1-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with formamide under acidic conditions. This method typically requires the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization reaction.
Another method involves the use of palladium-catalyzed coupling reactions. For example, the coupling of ortho-iodobenzaldehyde with terminal alkynes, followed by cyclization, can yield isoquinoline derivatives. This method often employs palladium catalysts and copper co-catalysts under microwave irradiation to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Isoquinoline-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline-1-carboximidamide involves the inhibition of specific signaling pathways. For example, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs) in microglial cells . This inhibition leads to a reduction in the production of pro-inflammatory mediators and cell migration, which may have therapeutic benefits in neuroinflammatory conditions.
Comparison with Similar Compounds
Isoquinoline-1-carboximidamide can be compared with other isoquinoline derivatives, such as isoquinoline-1-carboxamide and isoquinoline-1-carboxylic acid. While these compounds share a similar core structure, their functional groups and resulting biological activities can differ significantly. This compound is unique in its ability to inhibit specific signaling pathways, making it a promising candidate for therapeutic applications.
List of Similar Compounds
- Isoquinoline-1-carboxamide
- Isoquinoline-1-carboxylic acid
- Tetrahydroisoquinoline derivatives
- Isoquinoline N-oxide
Properties
IUPAC Name |
isoquinoline-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOALZIXOHAYZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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